![molecular formula C9H9BN2O2 B1293131 [3-(1H-pyrazol-3-yl)phenyl]boronic acid CAS No. 1100095-25-7](/img/structure/B1293131.png)

[3-(1H-pyrazol-3-yl)phenyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

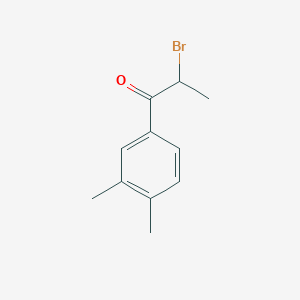

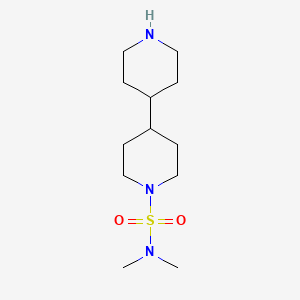

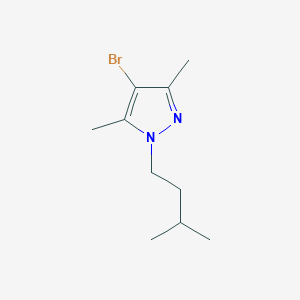

[3-(1H-pyrazol-3-yl)phenyl]boronic acid is a chemical compound with the molecular formula C9H9BN2O2 and a molecular weight of 187.99 g/mol . It belongs to the class of boronic acids, which are essential intermediates in organic synthesis and have diverse applications in medicinal chemistry, catalysis, and materials science.

Wissenschaftliche Forschungsanwendungen

Biomimetic CO2 Hydration Activity

Boronic acids have been investigated for their ability to mimic biological carbon capture processes. A study by Verma et al. (2021) highlighted the CO2 hydration activities of various boronic acids, including [3-methyl-6-(1H-pyrazol-1-yl)phenyl]boronic acid. This research utilized density functional theory calculations to elucidate the mechanistic details of boronic acids in CO2 hydration, revealing that 2,6-Dibromophenylboronic acid exhibited the highest turnover frequency among the studied compounds. This study demonstrates the potential of boronic acids in environmental applications, particularly in carbon capture technologies (Verma et al., 2021).

Organic Synthesis Intermediates

Antimicrobial Activity

A series of pyrazoline derivatives, including those containing boronic acid groups, have been synthesized and evaluated for their antimicrobial activity. Kumar et al. (2012) synthesized compounds that exhibited significant activity against both bacterial and fungal strains, with the presence of methoxy groups enhancing their antimicrobial efficacy. This research underscores the potential of boronic acid derivatives in the development of new antimicrobial agents (Kumar et al., 2012).

Corrosion Inhibition

Lgaz et al. (2020) explored the use of pyrazoline derivatives, closely related to boronic acid compounds, as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their findings indicate that these compounds offer excellent inhibition efficiency, protecting metal surfaces from corrosion. This study points to the broader applicability of boronic acid derivatives in industrial processes, particularly in corrosion prevention (Lgaz et al., 2020).

Wirkmechanismus

Target of Action

Related compounds such as pyrazoline derivatives have shown potential as neuroprotective agents by targeting enzymes like acetylcholinesterase .

Mode of Action

Boronic acid derivatives are known to participate in suzuki-miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that [3-(1H-pyrazol-3-yl)phenyl]boronic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds such as pyrazoline derivatives have been implicated in pathways involving reactive oxygen species (ros), which are produced through routine metabolic pathways and increase dramatically under cellular damage .

Result of Action

Related compounds have shown various biological activities such as antibacterial, antitumor, antidiabetic, and antioxidant activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

[3-(1H-pyrazol-5-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6,13-14H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRAGHYTEHJUTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=NN2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)